N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide
Description
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct structural motifs:
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O7S/c1-14-2-5-16(6-3-14)32(27,28)24-8-9-29-19(24)12-23-21(26)20(25)22-11-15-4-7-17-18(10-15)31-13-30-17/h2-7,10,19H,8-9,11-13H2,1H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPIJEMZZLEKAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole derivative. This can be achieved through a copper-catalyzed coupling reaction, followed by bromination using N-bromosuccinimide (NBS) . The oxazolidine ring is introduced via a Pd-catalyzed C-N cross-coupling reaction . The final step involves the formation of the oxalamide linkage through a condensation reaction between the benzo[d][1,3]dioxole derivative and the oxazolidine intermediate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the coupling and bromination steps, as well as high-throughput screening for optimal reaction conditions. The use of automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: The oxalamide linkage can be reduced to form amine derivatives.
Substitution: The tosyl group in the oxazolidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted oxazolidine derivatives.
Scientific Research Applications
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide exerts its effects involves its interaction with molecular targets such as tubulin. By binding to tubulin, it disrupts microtubule assembly, leading to mitotic blockade and apoptosis in cancer cells . This compound may also interact with other cellular pathways, contributing to its overall biological activity.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
Structural and Functional Group Analysis
The table below summarizes key structural features, applications, and metabolic properties of related oxalamides:
Key Research Findings
Metabolic Stability
- Benzodioxole-containing compounds: The benzodioxole group (present in the target compound and No. 1767) undergoes rapid hepatic metabolism, but amide bonds remain intact, suggesting hydrolytic stability .
- Tosyl group impact: The 3-tosyloxazolidine substituent in the target compound may improve solubility and resistance to enzymatic degradation compared to non-sulfonated analogs (e.g., S336) .
Pharmacological Activity
- Flavoring vs. pharmaceutical use: Unlike S336 and No. 1770 (flavoring agents with low toxicity), the target compound’s benzodioxole and tosyl groups align more closely with bioactive molecules (e.g., c-Myc binders or antivirals) .
Biological Activity
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide is a synthetic compound that incorporates a unique benzo[d][1,3]dioxole moiety along with an oxalamide linkage. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including modulation of ion channels and anti-inflammatory effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Where represent the number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms respectively. The specific molecular formula and structural features are crucial for understanding its biological interactions.
Preliminary studies suggest that this compound may interact with various biological targets. Notably, compounds with similar structures have been shown to modulate transient receptor potential melastatin 8 (TRPM8) channels, which play a significant role in sensory perception and pain pathways. This modulation can potentially lead to analgesic effects.
Anti-inflammatory Effects
Research has indicated that derivatives of oxalamide compounds exhibit anti-inflammatory properties. The presence of the dioxole moiety is believed to enhance these effects by influencing signaling pathways involved in inflammation.
Study 1: Ion Channel Modulation
A study investigated the effects of this compound on TRPM8 channels. Results showed that the compound could effectively alter the channel's activity, suggesting its potential as a therapeutic agent for pain management.
| Parameter | Value |
|---|---|
| Compound | This compound |
| Target | TRPM8 Channel |
| Effect | Modulation of channel activity |
| Potential Use | Pain relief |
Study 2: Anti-inflammatory Activity
In another investigation focused on anti-inflammatory effects, the compound was tested in vitro using macrophage cell lines. The findings indicated a significant reduction in pro-inflammatory cytokine production upon treatment with the compound.
| Cytokine | Control Level | Treated Level |
|---|---|---|
| TNF-alpha | 100 pg/mL | 30 pg/mL |
| IL-6 | 80 pg/mL | 25 pg/mL |
Synthesis and Characterization
The synthesis of this compound involves several steps requiring precise control over reaction conditions to ensure high yield and purity. Characterization techniques such as NMR and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
